5-Hexyn-3-ol

Description

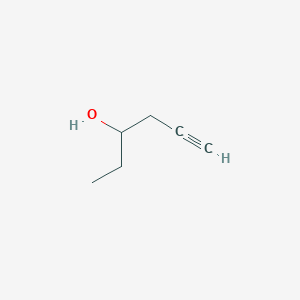

Structure

3D Structure

Properties

IUPAC Name |

hex-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYGRAORQSCNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885097 | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-84-8 | |

| Record name | 5-Hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and resolution of R(-)-5-hexyn-3-ol

An In-depth Technical Guide to the Synthesis and Resolution of R(-)-5-Hexyn-3-ol

Introduction

R(-)-5-Hexyn-3-ol is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a wide range of subsequent chemical transformations. The stereochemical integrity of the hydroxyl-bearing carbon is crucial for its application in the synthesis of complex, enantiomerically pure molecules. This guide provides a detailed exploration of the common and effective strategies for obtaining R(-)-5-Hexyn-3-ol, focusing on both the initial racemic synthesis and subsequent high-yield resolution. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Part 1: Synthesis of Racemic (R,S)-5-Hexyn-3-ol via Grignard Reaction

The most direct and widely used method for preparing the racemic precursor, (R,S)-5-hexyn-3-ol, is the Barbier-type Grignard reaction. This approach involves the reaction of propionaldehyde with a propargyl halide in the presence of a metal such as magnesium, zinc, or indium. The use of indium as a mediator is particularly advantageous as the reaction can often be carried out in aqueous media, aligning with green chemistry principles.

Reaction Mechanism and Rationale

The reaction proceeds through the in-situ formation of an organometallic reagent from propargyl bromide and the metal. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired racemic alcohol. The choice of metal and solvent can influence the reaction's efficiency and selectivity, but for the synthesis of the racemic mixture, standard conditions are highly effective and reproducible.

Experimental Protocol: Synthesis of (R,S)-5-Hexyn-3-ol

Materials:

-

Propionaldehyde (C₃H₆O)

-

Propargyl bromide (C₃H₃Br)

-

Magnesium turnings (Mg)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of propargyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of propargylmagnesium bromide.

-

Reaction with Aldehyde: The flask is cooled to 0 °C in an ice bath. A solution of propionaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5 °C.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (R,S)-5-hexyn-3-ol. Further purification can be achieved by vacuum distillation.

Part 2: Resolution of (R,S)-5-Hexyn-3-ol via Enzymatic Transesterification

Kinetic resolution is a powerful technique for separating enantiomers. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions. Lipases are commonly employed for the resolution of secondary alcohols due to their stereochemical preference and broad substrate tolerance. The principle lies in the enzyme's ability to selectively acylate one enantiomer of the alcohol at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (the desired alcohol).

For the resolution of (R,S)-5-hexyn-3-ol, lipases such as Candida antarctica lipase B (CAL-B), often immobilized, are highly effective. Vinyl acetate is frequently used as the acyl donor due to its high reactivity and the fact that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.

Workflow for Enzymatic Resolution

An In-depth Technical Guide to 5-Hexyn-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Hexyn-3-ol, a secondary alcohol containing a terminal alkyne, is a versatile bifunctional building block in modern organic synthesis. Its unique structure offers two reactive centers for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of 5-Hexyn-3-ol, encompassing its chemical identity, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, applications in drug development, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. 5-Hexyn-3-ol is systematically named hex-5-yn-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Its unique Chemical Abstracts Service (CAS) registry number is 19780-84-8 .[2] This compound is also known by its synonym, 1-Hexyn-4-ol.[2][3][4]

The physical and chemical properties of 5-Hexyn-3-ol are summarized in the table below, providing crucial data for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [2][4] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Liquid | [5] |

| Boiling Point | 139 °C (lit.) | [4] |

| Density | 0.886 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.443 | [6] |

| Flash Point | 43.3 °C (closed cup) | |

| Solubility | Information not readily available, but likely soluble in organic solvents. | |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Purification

The synthesis of racemic 5-Hexyn-3-ol can be readily achieved through the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the nucleophilic addition of a propargyl Grignard reagent to propionaldehyde.

Synthetic Protocol: Grignard Reaction

This protocol outlines the synthesis of (±)-5-Hexyn-3-ol.

Materials:

-

Magnesium turnings

-

Propargyl bromide

-

Propionaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and may require initial heating to start. Once initiated, maintain a gentle reflux by controlling the rate of addition.

-

Reaction with Propionaldehyde: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Slowly add a solution of propionaldehyde in the same anhydrous solvent to the reaction mixture with vigorous stirring.

-

Quenching: Once the addition of propionaldehyde is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional hour to ensure complete reaction. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure 5-Hexyn-3-ol.

Enantioselective Synthesis and Resolution

For applications in asymmetric synthesis and drug development, obtaining enantiomerically pure forms of 5-Hexyn-3-ol is often necessary. The resolution of racemic (±)-5-Hexyn-3-ol has been successfully achieved through the chromatographic separation of its diastereomeric O-methyl mandelic esters.[7][8] This method allows for the isolation of both the (R)- and (S)-enantiomers.[8] An alternative approach is the asymmetric synthesis starting from a chiral pool material, such as D-glucose, which has been used to prepare an authentic sample of the R-enantiomer.[8]

Spectroscopic Characterization

The structural elucidation of 5-Hexyn-3-ol is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch) around 3300-3400 cm⁻¹ (broad) and the terminal alkyne C-H stretch at approximately 3300 cm⁻¹ (sharp). The C≡C triple bond stretch will appear around 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different protons in the molecule. The acetylenic proton will appear as a triplet, the proton on the carbon bearing the hydroxyl group will be a multiplet, and the ethyl group protons will present as a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals, with the carbons of the alkyne group appearing in the characteristic region of approximately 65-90 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of the compound.[1]

Applications in Drug Development and Organic Synthesis

The bifunctional nature of 5-Hexyn-3-ol makes it a valuable synthon for the construction of more complex molecular architectures.

"Click" Chemistry and Bioconjugation

The terminal alkyne functionality is a key reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[9] This highly efficient and specific reaction allows for the covalent ligation of 5-Hexyn-3-ol derivatives to molecules containing an azide group, such as biomolecules, polymers, or surfaces. This makes it a useful building block for creating "clickable" probes for tagging and visualizing biological targets.[9]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne can participate in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[9] This reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of conjugated systems often found in pharmaceutical compounds and organic electronic materials.

Chiral Building Block

The chiral variants of 5-Hexyn-3-ol serve as important starting materials in the asymmetric synthesis of natural products and pharmaceuticals. For instance, the R-enantiomer of 5-hexyn-3-ol has been utilized as a starting material in the total synthesis of the antibiotic erythromycin A.[8] The secondary alcohol can be used as a handle for further stereoselective transformations or as a directing group.

Safety and Handling

5-Hexyn-3-ol is a flammable liquid and vapor and is harmful if swallowed.[1] It also causes serious eye damage.[1][10] Therefore, appropriate safety precautions must be taken when handling this chemical.

Hazard Identification:

-

GHS Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)[4]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H318 (Causes serious eye damage)[10]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[11]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a suitable respirator with an organic vapor cartridge.[11]

Storage and Disposal:

-

Store in a cool, dry, well-ventilated area away from ignition sources.[4][11] Keep the container tightly closed.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Hexyn-3-ol is a chemical compound of significant utility for researchers and professionals in organic synthesis and drug development. Its dual functionality as a secondary alcohol and a terminal alkyne provides a versatile platform for a wide array of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible application in the laboratory.

References

-

Cheméo. Chemical Properties of 5-Hexyn-3-ol (CAS 19780-84-8). [Link]

-

PubChem. 5-Hexyn-3-ol. [Link]

-

ResearchGate. Synthesis and resolution of R(−)-5-hexyn-3-ol. [Link]

-

Roke, D., & Just, G. (1982). Synthesis and resolution of R(-)-5-hexyn-3-ol. Canadian Journal of Chemistry, 60(12), 1532-1534. [Link]

Sources

- 1. 5-Hexyn-3-ol | C6H10O | CID 89223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Hexyn-3-ol (CAS 19780-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3,5-二甲基-1-己炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 5-HEXYN-3-OL | 19780-84-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 5-Hexyn-3-ol|97%|CAS 19780-84-8 [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Hexyn-3-ol: Molecular Structure, Properties, and Synthetic Considerations

Abstract: This whitepaper provides a comprehensive technical overview of 5-Hexyn-3-ol, a bifunctional molecule featuring both a secondary alcohol and a terminal alkyne. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecule's structural and chemical properties, spectroscopic signature, and a representative synthetic protocol. The content is structured to deliver not just data, but a deeper, field-proven understanding of the causality behind its chemical behavior and analytical characterization.

Foundational Molecular and Physical Properties

5-Hexyn-3-ol is a valuable building block in organic synthesis due to its dual reactivity. The hydroxyl group and the terminal alkyne can be manipulated independently or in concert to construct more complex molecular architectures.

Molecular Structure and Formula

The fundamental identity of 5-Hexyn-3-ol is defined by its molecular structure and formula.

-

Chemical Name (IUPAC): 5-Hexyn-3-ol

-

Molecular Formula: C₆H₁₀O

-

Molecular Weight: 98.14 g/mol

-

CAS Number: 19781-00-3

The structure consists of a six-carbon chain. A hydroxyl (-OH) group is located on the third carbon, making it a secondary alcohol. A carbon-carbon triple bond (alkyne) is positioned at the end of the chain, between carbons 5 and 6.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| CAS Number | 19781-00-3 | |

| Boiling Point | 76-78 °C at 25 mmHg | |

| Density | 0.897 g/mL at 25 °C |

Structural Diagram

The following diagram illustrates the connectivity of atoms in 5-Hexyn-3-ol.

Caption: Molecular structure of 5-Hexyn-3-ol.

Spectroscopic Characterization: A Validating System

The identity and purity of 5-Hexyn-3-ol are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. In 5-Hexyn-3-ol, we expect to see characteristic absorptions for the alcohol (-OH) and the terminal alkyne (C≡C-H).

-

O-H Stretch: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

≡C-H Stretch: A sharp, strong absorption peak appears at approximately 3300 cm⁻¹. The sharpness of this peak is a hallmark of the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker absorption band is found in the range of 2150-2100 cm⁻¹. For terminal alkynes, this peak is more pronounced than in internal alkynes.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1100-1000 cm⁻¹, indicates the presence of the C-O single bond of the secondary alcohol.

Table 2: Characteristic IR Absorption Bands for 5-Hexyn-3-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Causality |

| O-H (Alcohol) | ~3360 | Strong, Broad | Hydrogen Bonding |

| ≡C-H (Alkyne) | ~3290 | Strong, Sharp | Terminal C-H Stretch |

| C≡C (Alkyne) | ~2120 | Weak to Medium | Triple Bond Stretch |

| C-O (Alcohol) | ~1050 | Strong | C-O Single Bond Stretch |

Data sourced from the NIST Chemistry WebBook IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of 5-Hexyn-3-ol will show distinct signals for each unique proton environment.

-

-OH Proton: The chemical shift of the hydroxyl proton is variable and can appear over a wide range, typically between 1.5 and 4.0 ppm. Its signal is often a broad singlet.

-

≡C-H Proton: This proton appears as a triplet around 2.0 ppm due to coupling with the adjacent methylene (-CH₂-) group.

-

-CH(OH)- Proton: The proton on the carbon bearing the hydroxyl group will appear as a multiplet, likely a triplet of triplets or a quintet, around 3.7 ppm. It is coupled to the two adjacent methylene groups.

-

-CH₂- Protons: There are two distinct methylene groups. The one adjacent to the alkyne (C4) will appear as a doublet of triplets around 2.3 ppm. The one adjacent to the alcohol (C2) will be a multiplet around 1.6 ppm.

-

-CH₃ Protons: The terminal methyl group will appear as a triplet around 0.9 ppm, coupled to the adjacent methylene group.

The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

Alkyne Carbons (C5, C6): The two sp-hybridized carbons of the alkyne will appear in the range of 70-85 ppm. The terminal carbon (C6) will be around 83 ppm, and the internal carbon (C5) will be around 70 ppm.

-

Carbinol Carbon (C3): The carbon atom bonded to the hydroxyl group will have a chemical shift in the range of 60-70 ppm.

-

Alkyl Carbons (C1, C2, C4): The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum, typically below 40 ppm.

Synthesis Protocol: Grignard Addition to an Aldehyde

A common and reliable method for the synthesis of 5-Hexyn-3-ol is the nucleophilic addition of a propargyl Grignard reagent to propanal. This approach is favored for its high yield and straightforward execution.

Reaction Principle

The core of this synthesis is the formation of a new carbon-carbon bond. The propargyl Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final secondary alcohol.

Experimental Workflow

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hexyn-3-ol

Introduction: The Analytical Imperative for 1-Hexyn-3-ol

1-Hexyn-3-ol (CAS 105-31-7) is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for more complex structures.[1][2] Its utility stems from the presence of two key functional groups: a terminal alkyne and a secondary alcohol. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.

The precise structural elucidation and purity assessment of 1-Hexyn-3-ol are paramount for its effective use. Spectroscopic techniques provide the definitive means to confirm its identity, structure, and purity, ensuring the reliability and reproducibility of subsequent chemical reactions. This guide offers a comprehensive analysis of 1-Hexyn-3-ol using a multi-technique spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The discussion is framed from the perspective of an application scientist, focusing not only on the data itself but on the causal relationships between molecular structure and spectral output.

Before proceeding, it is critical to acknowledge the hazardous nature of this compound. 1-Hexyn-3-ol is a flammable liquid that is toxic if swallowed and fatal in contact with skin.[3] It also causes serious eye damage. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

From a foundational standpoint, IR spectroscopy is the most direct method for confirming the presence of the key hydroxyl and terminal alkyne functional groups. The analysis hinges on the principle that these specific bonds absorb infrared radiation at characteristic frequencies, causing them to stretch or bend.

Interpretation of the 1-Hexyn-3-ol IR Spectrum

The IR spectrum of 1-Hexyn-3-ol is dominated by two highly diagnostic absorption bands. The presence of intermolecular hydrogen bonding in a neat or concentrated sample significantly influences the appearance of the O-H stretching band, rendering it exceptionally broad.

-

O-H Stretch: A strong and very broad absorption centered around 3350 cm⁻¹ unequivocally indicates the presence of the hydroxyl group. The breadth of this peak is a hallmark of hydrogen bonding between alcohol molecules.

-

C≡C-H Stretch: A sharp, strong peak observed at approximately 3300 cm⁻¹ is characteristic of the stretching vibration of the C-H bond of a terminal alkyne.[4]

-

sp³ C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region arise from the stretching of C-H bonds within the propyl alkyl chain.

-

C≡C Stretch: A weak but sharp absorption is expected in the 2100-2260 cm⁻¹ range for the carbon-carbon triple bond stretch.[5] This peak's low intensity is typical for non-symmetrical alkynes.

-

C-O Stretch: The stretching vibration of the C-O bond in a secondary alcohol typically appears as a strong band in the 1075-1150 cm⁻¹ region. This band's position helps distinguish it from primary (1000-1075 cm⁻¹) and tertiary (1100-1210 cm⁻¹) alcohols.[6]

Table 1: Summary of Key IR Absorption Bands for 1-Hexyn-3-ol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Appearance | Causality |

| O-H Stretch (H-bonded) | ~3350 | Strong, Broad | Intermolecular hydrogen bonding |

| C≡C-H Stretch (sp C-H) | ~3300 | Strong, Sharp | Vibration of the terminal alkyne C-H bond |

| sp³ C-H Stretch | 2850 - 3000 | Medium to Strong | C-H bond vibrations in the propyl group |

| C≡C Stretch | 2100 - 2260 | Weak, Sharp | C≡C triple bond stretching |

| C-O Stretch | 1075 - 1150 | Strong | Asymmetric C-C-O stretching of a secondary alcohol |

Self-Validating Experimental Protocol for FT-IR Analysis

This protocol ensures high-quality, reproducible data for a liquid sample like 1-Hexyn-3-ol using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable baseline.

-

ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal. A flat line with minimal atmospheric CO₂ and H₂O peaks confirms a clean system.

-

Sample Application: Place a single drop of 1-Hexyn-3-ol onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Spectrum Acquisition:

-

Resolution: Set to 4 cm⁻¹. This is sufficient for resolving the characteristic bands of this molecule.

-

Scans: Co-add 16 or 32 scans to achieve an excellent signal-to-noise ratio.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Post-Acquisition: Clean the sample thoroughly from the ATR crystal using the same solvent and wipe method.

-

Data Validation: The resulting spectrum should clearly show the key bands listed in Table 1. The presence of both the broad O-H and sharp C≡C-H bands validates the bifunctional nature of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of every proton and carbon within the molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.

Caption: Molecular structure of 1-Hexyn-3-ol with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides a unique fingerprint based on the electronic environment of each hydrogen atom.

Interpretation of the ¹H NMR Spectrum: Based on spectral data, the following assignments can be made for 1-Hexyn-3-ol in CDCl₃.[7]

-

H3 (Carbinol Proton, -CH(OH)-): This proton is adjacent to both the electronegative oxygen and the alkyne group, causing it to be deshielded. It appears as a triplet of doublets around δ 4.38 ppm . The coupling to the adjacent CH₂ group (H4) and the long-range coupling to the terminal alkyne proton (H1) are key identifiers.

-

H1 (Alkynyl Proton, ≡C-H): The terminal alkyne proton resonates as a doublet around δ 2.46 ppm due to its coupling with the carbinol proton (H3). The cylindrical magnetic anisotropy of the triple bond shields this proton relative to vinylic protons.[4]

-

H4 (Methylene Protons, -CH₂-): These protons, adjacent to the carbinol carbon, appear as a multiplet around δ 1.67 ppm .

-

H5 (Methylene Protons, -CH₂-): This methylene group is further from the electron-withdrawing groups and thus more shielded, appearing as a multiplet around δ 1.51 ppm .

-

H6 (Methyl Protons, -CH₃): The terminal methyl group protons are the most shielded, resonating as a triplet around δ 0.96 ppm due to coupling with the adjacent H5 methylene group.

-

-OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It often appears as a broad singlet.

Table 2: Summary of ¹H NMR Data for 1-Hexyn-3-ol (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H3 (-CHOH) | ~4.38 | Triplet of Doublets (td) | J(H3,H4) ≈ 6.3, J(H3,H1) ≈ 2.1 | Deshielded by oxygen and alkyne; coupled to H4 and H1. |

| H1 (≡C-H) | ~2.46 | Doublet (d) | J(H1,H3) ≈ 2.1 | Characteristic alkyne region; long-range coupling to H3. |

| H4 (-CH₂-) | ~1.67 | Multiplet (m) | - | Adjacent to the stereocenter C3. |

| H5 (-CH₂-) | ~1.51 | Multiplet (m) | - | Standard alkyl region. |

| H6 (-CH₃) | ~0.96 | Triplet (t) | J(H6,H5) ≈ 7.0 | Shielded terminal methyl group coupled to H5. |

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons and insight into their nature (sp³, sp², sp).

Interpretation of the ¹³C NMR Spectrum: While a fully assigned experimental spectrum is not readily available in all databases, the chemical shifts can be reliably predicted based on established substituent effects.[4][8]

-

C1 & C2 (Alkynyl Carbons, -C≡CH): The sp-hybridized carbons of the terminal alkyne are a key feature. The internal carbon (C2) is typically more deshielded than the terminal one (C1). They are expected in the δ 70-85 ppm range.[4]

-

C3 (Carbinol Carbon, -CH(OH)-): This carbon is bonded to the electronegative oxygen, causing a significant downfield shift into the δ 60-70 ppm region.

-

C4, C5, C6 (Alkyl Carbons): These sp³-hybridized carbons of the propyl chain will appear in the upfield region of the spectrum (δ 10-40 ppm ). C4, being closest to the hydroxyl group, will be the most deshielded of the three, while the terminal methyl carbon (C6) will be the most shielded.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Hexyn-3-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization | Rationale |

| C2 (-C ≡CH) | ~84 | sp | Internal alkyne carbon, deshielded. |

| C1 (-C≡C H) | ~72 | sp | Terminal alkyne carbon, attached to H. |

| C3 (-CHOH) | ~62 | sp³ | Deshielded by direct attachment to oxygen. |

| C4 (-CH₂-) | ~38 | sp³ | Alkyl carbon, deshielded by proximity to C3-OH. |

| C5 (-CH₂-) | ~18 | sp³ | Standard alkyl methylene carbon. |

| C6 (-CH₃) | ~14 | sp³ | Shielded terminal methyl carbon. |

Self-Validating Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of 1-Hexyn-3-ol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering solvent signal. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): Use a 1-2 second delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. Start with 128 or 256 scans.

-

Relaxation Delay (d1): Use a 2-second delay.

-

-

Data Processing and Validation: Process the raw data (FID) with a Fourier transform. Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to δ 7.26 ppm for ¹H and the CDCl₃ triplet to δ 77.16 ppm for ¹³C). The resulting spectra should show the signals with the multiplicities and approximate chemical shifts detailed in Tables 2 and 3.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.

Interpretation of the 1-Hexyn-3-ol Mass Spectrum

The mass spectrum of 1-Hexyn-3-ol (Molecular Weight: 98.14 g/mol ) is characteristic of a secondary alcohol.[3][9]

-

Molecular Ion (M⁺•): The molecular ion peak at m/z 98 is expected to be present but may be of very low intensity, which is common for alcohols as they fragment readily.

-

α-Cleavage: The most significant fragmentation pathway for alcohols is α-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. For 1-Hexyn-3-ol, this can happen in two ways, with the charge preferentially stabilized by the oxygen atom. Cleavage of the propyl group is the most favorable, leading to the base peak at m/z 57 .

-

[CH₃CH₂CH₂-CH(OH)C≡CH]⁺• → [CH(OH)C≡CH]⁺ + •CH₂CH₂CH₃ (m/z 57)

-

-

Loss of Water (Dehydration): A peak corresponding to the loss of a water molecule (M-18) is common for alcohols. This would result in a peak at m/z 80 .

-

Other Fragments: Other significant peaks in the spectrum, such as m/z 41 and m/z 29 , correspond to further fragmentation of the alkyl chain (e.g., allyl and ethyl cations, respectively).

Caption: Primary fragmentation pathways for 1-Hexyn-3-ol in EI-MS.

Table 4: Key Fragments in the Mass Spectrum of 1-Hexyn-3-ol

| m/z | Proposed Fragment | Fragmentation Pathway | Significance |

| 98 | [C₆H₁₀O]⁺• | Molecular Ion | Confirms molecular weight. |

| 80 | [C₆H₈]⁺• | M - H₂O | Characteristic loss of water from an alcohol. |

| 57 | [C₃H₅O]⁺ | α-Cleavage (loss of •C₃H₇) | Base Peak , highly indicative of a secondary alcohol at C3. |

| 41 | [C₃H₅]⁺ | Propargyl/Allyl cation | Fragmentation of the carbon skeleton. |

| 29 | [C₂H₅]⁺ | Ethyl cation | Fragmentation of the propyl chain. |

Self-Validating Experimental Protocol for GC-MS Analysis

This protocol uses Gas Chromatography (GC) for separation and purification prior to MS analysis, which is standard for volatile liquids.

-

Sample Preparation: Prepare a dilute solution of 1-Hexyn-3-ol (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C. This ensures good separation from any impurities or solvent.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 25 to 200. This range will cover the molecular ion and all significant fragments.

-

Source Temperature: Set to 230°C.

-

-

Data Acquisition and Validation: Inject 1 µL of the sample. The resulting chromatogram should show a single, sharp peak for 1-Hexyn-3-ol. The mass spectrum corresponding to this peak should be extracted and compared against the data in Table 4. The presence of the molecular ion (even if small) and the base peak at m/z 57 provides strong, self-validating evidence for the compound's identity.

Conclusion

The comprehensive spectroscopic characterization of 1-Hexyn-3-ol is achieved through the synergistic application of IR, NMR, and MS techniques. IR spectroscopy provides a rapid confirmation of the essential hydroxyl and terminal alkyne functional groups. NMR spectroscopy delivers an unambiguous map of the C-H framework, confirming the precise connectivity and structure. Finally, Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. Together, these methods provide a robust and self-validating analytical workflow, ensuring the identity, purity, and structural integrity of 1-Hexyn-3-ol for its successful application in research and development.

References

-

National Institute of Standards and Technology. (n.d.). 1-Hexyn-3-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexyn-3-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexyn-3-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexyn-3-ol Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Fragmentation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Hexyn-3-ol (CAS 105-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-己炔-3-醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]

- 6. 1-Hexyne(693-02-7) 13C NMR [m.chemicalbook.com]

- 7. 1-HEXYN-3-OL(105-31-7) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. 1-Hexen-3-ol(4798-44-1) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 5-Hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties of 5-Hexyn-3-ol

5-Hexyn-3-ol is a secondary alcohol containing a terminal alkyne functionality. This unique combination of a reactive triple bond and a hydroxyl group makes it a valuable building block in organic synthesis. However, these same functional groups are also the primary sites of potential degradation. A thorough understanding of its fundamental properties is the first step in ensuring its stability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 150-151 °C | Sigma-Aldrich[2] |

| Density | 0.886 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 44 °C (111.2 °F) | Sigma-Aldrich[3] |

| Solubility | Miscible with water and most polar organic solvents. | - |

| pKa | The terminal alkyne proton is weakly acidic, with a pKa of approximately 25. | - |

Intrinsic Stability and Reactivity Considerations

The stability of 5-Hexyn-3-ol is dictated by the chemical behavior of its two primary functional groups: the secondary alcohol and the terminal alkyne.

The Secondary Alcohol Moiety

Secondary alcohols are susceptible to oxidation, which can be a primary degradation pathway.[4] Under oxidative conditions, the secondary alcohol in 5-Hexyn-3-ol can be converted to the corresponding ketone, 5-hexyn-3-one. This oxidation can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light, heat, or metal ion impurities. Common laboratory oxidizing agents will also readily perform this transformation.[5]

The Terminal Alkyne Moiety

Terminal alkynes are also prone to various reactions that can compromise the stability of the molecule.

-

Oxidative Cleavage: Strong oxidizing agents, such as ozone or potassium permanganate, can cleave the carbon-carbon triple bond.[6][7] In the case of a terminal alkyne like 5-Hexyn-3-ol, this would lead to the formation of a carboxylic acid (from the internal part of the molecule) and carbon dioxide.[8][9]

-

Polymerization: Propargyl alcohols and related terminal alkynes can undergo polymerization, especially at elevated temperatures or in the presence of basic catalysts.[10] This can lead to the formation of insoluble, high-molecular-weight materials.

-

Acidity and Acetylide Formation: The proton on the terminal alkyne is weakly acidic and can be removed by strong bases to form an acetylide anion. While this is a key reaction in its synthetic utility, unintentional exposure to basic conditions during storage can lead to undesired reactions.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of 5-Hexyn-3-ol, it is crucial to adhere to proper storage and handling protocols.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the secondary alcohol and potential reactions of the terminal alkyne with atmospheric oxygen. |

| Light | Amber vial or stored in the dark | To protect against photodegradation, which can initiate radical chain reactions leading to oxidation and polymerization. |

| Container | Tightly sealed, appropriate chemical-resistant material | To prevent contamination from moisture and other atmospheric components. |

| Incompatibilities | Strong oxidizing agents, strong bases | To avoid rapid and potentially hazardous reactions, including vigorous oxidation and base-catalyzed polymerization. |

Potential Degradation Pathways and Products

Based on the reactivity of the functional groups, several degradation pathways can be anticipated for 5-Hexyn-3-ol. Forced degradation studies, which intentionally expose the compound to harsh conditions, are instrumental in identifying these pathways.[5][11][12]

Oxidative Degradation

Exposure to atmospheric oxygen, especially under the influence of light or heat, can lead to the formation of several degradation products.

-

Primary Oxidation Product: The initial and most likely oxidation product is the corresponding ketone, 5-hexyn-3-one , formed from the oxidation of the secondary alcohol.

-

Secondary Oxidation Products: Further oxidation could lead to the cleavage of the alkyne bond, resulting in the formation of propanoic acid and other smaller fragments.

Thermal Degradation

At elevated temperatures, 5-Hexyn-3-ol may undergo decomposition. The exact products of thermal decomposition for this specific molecule are not extensively documented in readily available literature, but for similar organic molecules, thermal stress can lead to fragmentation and the formation of a complex mixture of smaller volatile compounds.[13]

Photodegradation

Exposure to UV or visible light can provide the energy to initiate radical reactions. This can accelerate the oxidative degradation processes mentioned above.

Polymerization

As a propargylic alcohol derivative, 5-Hexyn-3-ol has the potential to polymerize, especially under basic conditions or at elevated temperatures. This would result in the formation of oligomeric or polymeric materials, which would be observed as a non-volatile residue or a change in the physical appearance of the material.

The following diagram illustrates the primary anticipated degradation pathways:

Caption: Potential degradation pathways of 5-Hexyn-3-ol.

Analytical Methodologies for Stability Assessment

To monitor the purity and stability of 5-Hexyn-3-ol, a robust analytical method is required. A stability-indicating method is one that can accurately quantify the parent compound and separate it from any potential degradation products.[14][15][16]

Gas Chromatography (GC)

Given its volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of 5-Hexyn-3-ol.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.

-

Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, would be appropriate for separating the alcohol from potential non-polar and polar impurities.

-

Coupling to Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of unknown degradation products.[][18] The mass spectrum of the parent compound and any new peaks that appear upon degradation can be used to elucidate their structures.

Experimental Protocol: Purity Determination by GC-FID

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the 5-Hexyn-3-ol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as isopropanol or acetone.

-

For quantitative analysis, an internal standard (e.g., 1-heptanol) can be added to the solvent at a known concentration.

-

-

GC Conditions (Representative):

-

Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percent of the 5-Hexyn-3-ol peak relative to the total area of all peaks in the chromatogram.

-

If an internal standard is used, a response factor should be determined and used for more accurate quantification.

-

High-Performance Liquid Chromatography (HPLC)

For less volatile degradation products or for monitoring reactions in solution, High-Performance Liquid Chromatography (HPLC) can be employed.

-

Detector: A UV detector may have limited utility as 5-Hexyn-3-ol lacks a strong chromophore. A Refractive Index (RI) detector or coupling to a Mass Spectrometer (LC-MS) would be more suitable.

-

Column: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of 5-Hexyn-3-ol and for the identification of degradation products. The disappearance of the characteristic alkyne proton signal or the alcohol proton signal, and the appearance of new signals, can indicate degradation.

The following diagram outlines a general workflow for stability testing:

Caption: General workflow for assessing the stability of 5-Hexyn-3-ol.

Conclusion and Best Practices

5-Hexyn-3-ol is a valuable synthetic intermediate, but its bifunctional nature necessitates careful handling and storage to maintain its integrity. The primary degradation pathways are oxidation of the secondary alcohol to a ketone and reactions involving the terminal alkyne, including oxidative cleavage and polymerization.

Key recommendations for ensuring the stability of 5-Hexyn-3-ol include:

-

Storage: Store at 2-8°C under an inert atmosphere and protected from light.

-

Handling: Avoid exposure to strong oxidizing agents and bases. Use in a well-ventilated area.

-

Quality Control: Regularly assess the purity of stored material using a validated stability-indicating method, such as GC-FID. For long-term storage, periodic re-analysis is recommended.

-

Forced Degradation: For critical applications, consider performing forced degradation studies to understand the specific degradation profile under relevant stress conditions.

By implementing these best practices, researchers, scientists, and drug development professionals can ensure the quality and reliability of 5-Hexyn-3-ol in their work, leading to more robust and successful outcomes.

References

-

Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and resolution of R(−)-5-hexyn-3-ol. Retrieved from [Link]

-

Frontiers. Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Retrieved from [Link]

-

Canadian Journal of Chemistry. Synthesis and resolution of R(-)-5-hexyn-3-01. Retrieved from [Link]

-

Fiveable. Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Retrieved from [Link]

-

OpenOChem Learn. Oxidative Cleavage of Alkynes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. Retrieved from [Link]

-

Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Retrieved from [Link]

-

Clutch Prep. (2022, May 4). Alkyne Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

ResearchGate. One‐pot sequential transformation of terminal alkynes into secondary alcohol and aldol products. Reaction conditions A. Retrieved from [Link]

-

Ceyonce Life Sciences. Forced Degradation Studies. Retrieved from [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]

- Google Patents. Method for preparing hexyn-3-ol-1.

-

ResearchGate. (PDF) Accelerated Stability Assessment Program in API development. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

PubChem. 5-Hexyn-3-ol. Retrieved from [Link]

-

Chemistry Steps. Converting Alcohols to Alkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 20). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

Organic Syntheses. Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

Rajshree J. Patel College of Pharmacy. Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Solvias. Drug Release Analysis & Stability Testing. Retrieved from [Link]

-

PubMed. GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor. Retrieved from [Link]

-

Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Chemistry Steps. Alkynes to Alcohols. Retrieved from [Link]

-

ACS Catalysis. Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. Retrieved from [Link]

-

ResearchGate. The Effect of Initial Purity on the Stability of Solutions in Storage. Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Green Chemistry. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Effect of alcohols on the degradation of crosslinked unsaturated polyester in sub-critical water. Retrieved from [Link]

-

Compound Interest. A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Retrieved from [Link]

-

Quora. (2016, February 27). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Retrieved from [Link]

-

MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

Wikipedia. Alcohol oxidation. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Retrieved from [Link]

-

Oriental Journal of Chemistry. Structural Activity of Unsaturated Alcohols and Oxidation Towards Pyrazinium Chlorochromate. Retrieved from [Link]

-

MDPI. (2015, May 20). Supercritical Degradation of Unsaturated Polyester Resin Composites Using Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

Sources

- 1. 5-Hexyn-3-ol | C6H10O | CID 89223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0 [sigmaaldrich.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Alkyne Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmasm.com [pharmasm.com]

- 12. acdlabs.com [acdlabs.com]

- 13. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 5-Hexyn-3-ol

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 5-Hexyn-3-ol for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Hexyn-3-ol. Beyond a simple list of suppliers, this document outlines a strategic framework for sourcing, qualifying, and handling this versatile chemical building block to ensure the integrity and reproducibility of your research.

Introduction: The Utility of 5-Hexyn-3-ol in Modern Synthesis

5-Hexyn-3-ol (CAS No. 19781-00-5) is a secondary propargylic alcohol that serves as a valuable intermediate in organic synthesis. Its structure incorporates two key functional groups: a secondary alcohol and a terminal alkyne. This unique combination makes it a versatile precursor for a wide range of chemical transformations, including nucleophilic additions, transition-metal-catalyzed cross-coupling reactions (such as Sonogashira coupling), and "click" chemistry via azide-alkyne cycloadditions.

The strategic importance of 5-Hexyn-3-ol lies in its ability to introduce a six-carbon chain with reactive handles at both ends, making it a sought-after building block in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and novel materials. Ensuring a reliable supply of high-purity 5-Hexyn-3-ol is therefore a critical first step in any research or development program that utilizes this reagent.

Commercial Availability and Supplier Landscape

5-Hexyn-3-ol is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. Availability typically spans research-grade quantities (grams) to bulk quantities (kilograms) for process scale-up. However, purity, documentation, and lead times can vary significantly between suppliers.

The following table summarizes a selection of prominent suppliers offering 5-Hexyn-3-ol. This data is intended as a representative sample and is subject to change based on market conditions.

| Supplier | Example Catalog Number | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | CDS001649 | ≥97.0% | 1g, 5g, 10g | A widely recognized supplier with extensive quality documentation available online. |

| Thermo Fisher Scientific (Alfa Aesar) | H53886 | 97% | 1g, 5g, 25g | Often provides detailed analytical data, including NMR and IR spectra, on their product pages. |

| TCI Chemicals | H1316 | >97.0% (GC) | 5g, 25g | A major supplier known for a broad portfolio of organic reagents. |

| Combi-Blocks | QB-3367 | 95-97% | 1g, 5g, 25g, 100g | Specializes in building blocks for combinatorial chemistry and drug discovery. |

| Oakwood Chemical | 042168 | 97% | 5g, 25g, 100g | A US-based supplier with a focus on fluorine and heterocyclic chemistry intermediates. |

Expert Insight: When selecting a supplier, consider factors beyond price. For drug development or GMP applications, prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed impurity profiles, lot-to-lot consistency data, and robust regulatory support. For early-stage research, a supplier with readily available stock and clear spectral data may be more suitable.

Supplier Qualification: A Protocol for Incoming Material Verification

Trust in a supplier's CoA is essential, but verification is paramount for ensuring experimental reproducibility. The identity and purity of 5-Hexyn-3-ol can be readily confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose due to the compound's volatility.

Protocol: GC-MS Analysis of 5-Hexyn-3-ol

Objective: To confirm the identity and determine the purity of a received batch of 5-Hexyn-3-ol.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the 5-Hexyn-3-ol sample in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. b. Vortex the solution until the sample is fully dissolved. c. Perform a serial dilution to a final concentration of approximately 10-50 µg/mL, depending on instrument sensitivity.

2. GC-MS Instrumentation and Conditions (Example):

- GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 250 °C.

- Hold: Hold at 250 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: 35-200 m/z.

3. Data Analysis & Interpretation: a. Identity Confirmation: The mass spectrum of the major peak should correspond to the expected fragmentation pattern of 5-Hexyn-3-ol (Molecular Weight: 98.14 g/mol ). Key expected fragments include the molecular ion (M+) at m/z 98 and characteristic fragments from the loss of functional groups (e.g., loss of ethyl group, m/z 69). b. Purity Assessment: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The formula is: Purity (%) = (Area of 5-Hexyn-3-ol Peak / Total Area of All Peaks) * 100. c. Acceptance Criteria: The calculated purity should match or exceed the specification on the supplier's CoA (e.g., ≥97%). The mass spectrum should be a clean match to a reference spectrum. Any significant impurity peaks should be investigated.

This self-validating protocol ensures that the material entering your workflow meets the required quality standards, safeguarding against costly experimental failures.

Sourcing and QC Workflow Visualization

The following diagram illustrates the logical flow from identifying potential suppliers to releasing a qualified batch of 5-Hexyn-3-ol for use in the laboratory.

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Hexyn-3-ol in Modern Organic Synthesis

Abstract

5-Hexyn-3-ol is a bifunctional building block of significant value in organic synthesis.[1] Its structure, featuring both a terminal alkyne and a secondary alcohol, provides two distinct points for chemical modification, making it a versatile precursor for a wide range of molecular architectures.[2][3] This guide provides an in-depth exploration of 5-hexyn-3-ol's applications, focusing on its role in metal-catalyzed transformations, the synthesis of complex heterocyclic systems, and its utility as a chiral intermediate in natural product synthesis. The protocols herein are designed to be robust and reproducible, providing researchers with the practical details necessary for successful implementation.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use. 5-Hexyn-3-ol is a flammable liquid that requires careful handling.[1][4][5]

Table 1: Properties of 5-Hexyn-3-ol

| Property | Value | Source |

| CAS Number | 19780-84-8 | [1][4][5] |

| Molecular Formula | C₆H₁₀O | [1][4] |

| Molecular Weight | 98.14 g/mol | [1][4] |

| Density | 0.886 g/mL at 25 °C | [1][5] |

| Boiling Point | Not specified | |

| Refractive Index | n20/D 1.443 | [1][5] |

| Flash Point | 43.3 °C (closed cup) | [1][5] |

Safety & Handling:

-

Hazard: Flammable Liquid (Category 3). Harmful if swallowed and causes serious eye damage.[4][5]

-

Precautions: Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[5]

Application in Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne moiety of 5-hexyn-3-ol is a key functional group for transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds with high efficiency.[6] These reactions are foundational in the synthesis of pharmaceuticals and advanced materials.[6]

The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides. It typically employs a palladium catalyst and a copper(I) co-catalyst. The reaction with 5-hexyn-3-ol allows for the direct installation of an aryl or vinyl substituent at the terminus of the alkyne, creating more complex propargylic alcohols.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper(I) acetylide (formed in situ from 5-hexyn-3-ol, the copper catalyst, and a base). The cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 2.1: Sonogashira Coupling of 5-Hexyn-3-ol with Iodobenzene

This protocol details a representative Sonogashira coupling reaction.

Materials:

-

5-Hexyn-3-ol (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

-

Reagent Addition: Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

-

Add 5-hexyn-3-ol (1.0 equiv) to the flask via syringe, followed by iodobenzene (1.1 equiv).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-phenyl-5-hexyn-3-ol.

Synthesis of Heterocyclic Scaffolds

The dual functionality of 5-hexyn-3-ol makes it an excellent substrate for intramolecular cyclization reactions to form valuable heterocyclic compounds, which are prevalent motifs in pharmaceuticals.[7][8][9]

Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization

Gold catalysts are particularly effective at activating the alkyne C-C triple bond towards nucleophilic attack.[10] In the case of 5-hexyn-3-ol, the internal hydroxyl group can act as a nucleophile, leading to an intramolecular cyclization to form a substituted dihydrofuran ring system.

Mechanism Insight: The gold(I) catalyst coordinates to the alkyne, rendering it highly electrophilic. The pendant hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization pathway. Subsequent protonolysis regenerates the catalyst and releases the heterocyclic product.

Caption: Key steps in the gold-catalyzed cyclization of 5-hexyn-3-ol.

Protocol 3.1: Gold-Catalyzed Synthesis of 4-Ethyl-2,5-dihydrofuran

Materials:

-

5-Hexyn-3-ol (1.0 equiv)

-

Gold(I) chloride triphenylphosphine complex (AuCl(PPh₃)) (0.01 equiv)

-

Silver trifluoromethanesulfonate (AgOTf) (0.01 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve AuCl(PPh₃) and AgOTf in anhydrous DCM. Stir for 15 minutes at room temperature. A white precipitate of AgCl will form.

-

Reaction Setup: In a separate flask, dissolve 5-hexyn-3-ol in anhydrous DCM.

-

Initiation: Transfer the catalyst solution to the substrate solution via cannula filtration, leaving the AgCl precipitate behind.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by GC-MS or TLC until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Quench the reaction by passing the mixture through a short plug of silica gel, eluting with DCM or diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by Kugelrohr distillation if necessary.

Application in Natural Product Synthesis

5-Hexyn-3-ol serves as a valuable building block in the total synthesis of natural products.[11][12][13] Its utility is enhanced when used in its enantiomerically pure form, allowing for the construction of chiral centers with defined stereochemistry. The resolution of racemic (±)-5-hexyn-3-ol can be achieved through methods like enzymatic resolution or by chromatography of diastereomeric esters.[14]

Chiral Pool Synthesis and Stereocontrol

Enantiopure (R)- or (S)-5-hexyn-3-ol can be elaborated into more complex structures. The secondary alcohol can be used as a handle to direct subsequent reactions or can be oxidized to a ketone. The alkyne can be reduced, hydrated, or coupled as previously described.

Example Application: (R)-5-hexyn-3-ol could be a precursor for a polyketide fragment. The stereocenter is set early, and subsequent chain elongation reactions build complexity. For instance, the alkyne could be subjected to a hydroboration-oxidation to yield an aldehyde, which can then participate in an aldol reaction.

Sources

- 1. 5-Hexyn-3-ol|97%|CAS 19780-84-8 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fcad.com [fcad.com]

- 4. 5-Hexyn-3-ol | C6H10O | CID 89223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Hexyn-3-ol 97 19780-84-8 [sigmaaldrich.com]

- 6. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Catalytic Hydrogenation of Hex-3-en-5-yn-2-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed guide to the selective and exhaustive catalytic hydrogenation of the conjugated enyne alcohol, hex-3-en-5-yn-2-ol, a versatile substrate in synthetic chemistry.

Executive Summary & Strategic Importance